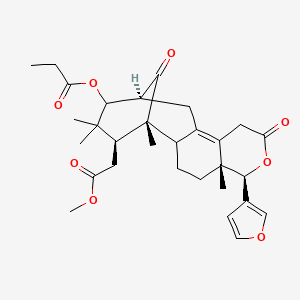
Khayasin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Khayasin C is a naturally occurring limonoid, a class of tetranortriterpenoids, derived from the seeds of the mangrove species Xylocarpus moluccensis. This compound is part of the mexicanolide group of limonoids, known for their complex molecular structures and significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Khayasin C involves multiple steps, starting from simpler organic molecules. The enantioselective total synthesis of this compound has been achieved through a series of reactions including aldol condensations, cyclizations, and oxidations. Key steps often involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is extracted from natural sources, particularly the seeds of Xylocarpus moluccensis .
Analyse Des Réactions Chimiques
Types of Reactions
Khayasin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for catalyzing substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or modified biological activities .
Applications De Recherche Scientifique
Khayasin C has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its potential insecticidal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Explored for its use in developing natural insecticides and other bioactive products.
Mécanisme D'action
The mechanism of action of Khayasin C involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in insects, leading to its insecticidal activity. In medical research, it has been shown to induce apoptosis in cancer cells and inhibit inflammatory pathways, although the exact molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Khayasin C is unique among limonoids due to its specific molecular structure and biological activities. Similar compounds include:
Proceranolide: Another mexicanolide with similar insecticidal properties.
Mexicanolide: Known for its complex structure and biological activities.
Angolensic Acid Methyl Ester: Exhibits similar biological activities but differs in its molecular structure.
This compound stands out due to its potent insecticidal activity and its potential therapeutic applications, making it a compound of significant interest in various fields of research .
If you have any more questions or need further details, feel free to ask!
Propriétés
Formule moléculaire |
C30H38O8 |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-14-yl] propanoate |
InChI |
InChI=1S/C30H38O8/c1-7-22(31)37-27-18-12-17-19(30(5,25(18)34)21(28(27,2)3)14-23(32)35-6)8-10-29(4)20(17)13-24(33)38-26(29)16-9-11-36-15-16/h9,11,15,18-19,21,26-27H,7-8,10,12-14H2,1-6H3/t18-,19?,21+,26+,27?,29-,30-/m1/s1 |
Clé InChI |
SXDJQLIGPRXBTP-FWRVHKANSA-N |
SMILES isomérique |
CCC(=O)OC1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CCC3[C@@](C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
SMILES canonique |
CCC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



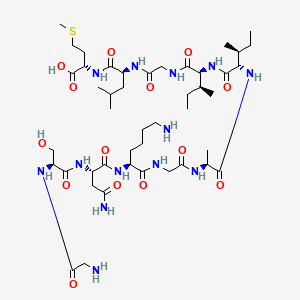
![2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile](/img/structure/B10814554.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814560.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814572.png)


![Calcitriol impurity C [EP impurity]](/img/structure/B10814588.png)
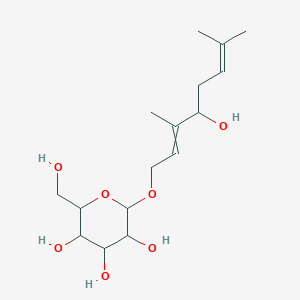
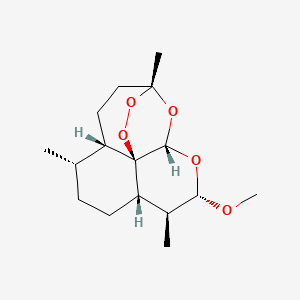
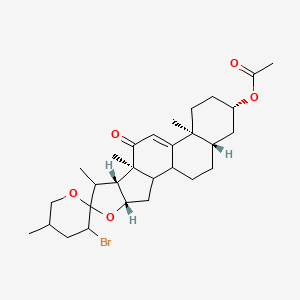
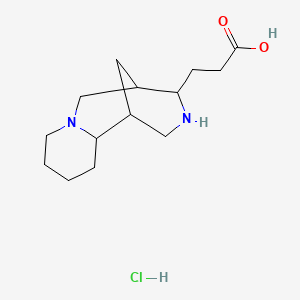

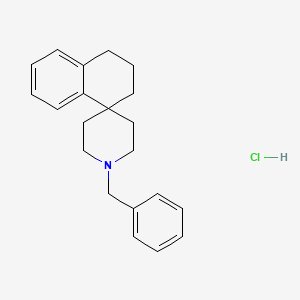
![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)